

Application Note: Quantitative Analysis of Floverine in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Floverine

Cat. No.: B1672849

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Floverine** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][2]} The procedure demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The validation of this bioanalytical method is based on the principles outlined in the FDA's guidance documents.^{[3][4][5][6][7]}

Introduction

Floverine is an emerging therapeutic agent whose pharmacokinetic profile is of significant interest in clinical development.^{[8][9][10]} Accurate measurement of its concentration in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the preferred technique for small-molecule drug quantification due to its high sensitivity and selectivity.^{[2][11]} This note provides a comprehensive protocol for the extraction and quantification of **Floverine** from human plasma, validated to meet regulatory expectations for bioanalytical methods.^{[3][6]}

Experimental Protocols

Materials and Reagents

- **Floverine** reference standard ($\geq 99\%$ purity)
- **Floverine-d4** (internal standard, IS) ($\geq 99\%$ purity)
- Acetonitrile (LC-MS grade)[[12](#)][[13](#)]
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)
- Deionized water

Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7 μm , 2.1 x 50 mm

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare primary stock solutions of **Floverine** and **Floverine-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the **Floverine** stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard (**Floverine-d4**) at 100 ng/mL in acetonitrile.
- Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working solutions into blank human plasma to obtain calibration standards ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 100, and 1600 ng/mL).

Sample Preparation: Protein Precipitation[12][14]

- Aliquot 50 μ L of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of the internal standard working solution (100 ng/mL **Floverine**-d4 in acetonitrile).[13]
- Vortex the mixture for 30 seconds to precipitate proteins.[13]
- Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[13][14]
- Transfer 100 μ L of the supernatant to a clean vial for LC-MS/MS analysis.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.[13]

LC-MS/MS Conditions

- LC Method
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5% to 95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95% to 5% B
 - 3.1-4.0 min: 5% B
- MS Method

- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - **Floverine**: Q1 199.1 -> Q3 137.1
 - **Floverine-d4 (IS)**: Q1 203.1 -> Q3 141.1
- Key Parameters:
 - Curtain Gas: 30 psi
 - IonSpray Voltage: 5500 V
 - Temperature: 550 °C

Data Presentation: Method Validation Summary

The method was validated according to established bioanalytical guidelines.[\[4\]](#)[\[5\]](#)

Table 1: Calibration Curve Linearity

Parameter	Value
Concentration Range	1.0 - 2000 ng/mL
Regression Model	Linear, 1/x ² weighting

| Correlation Coefficient (r^2) | > 0.995 |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (%Bias)	Inter-Day Precision (%CV)	Inter-Day Accuracy (%Bias)
LLOQ	1.0	≤ 8.5	± 9.2	≤ 10.1	± 8.5
Low QC	3.0	≤ 6.2	± 5.5	≤ 7.8	± 6.1
Mid QC	100	≤ 4.5	± 3.1	≤ 5.9	± 4.3

| High QC | 1600 | ≤ 3.8 | ± 2.5 | ≤ 4.7 | ± 3.9 |

Table 3: Matrix Effect and Recovery

QC Level	Concentration (ng/mL)	Mean Recovery (%)	Recovery Precision (%CV)	Mean Matrix Effect (%)	Matrix Effect Precision (%CV)
Low QC	3.0	92.5	5.8	98.1	6.5

| High QC | 1600 | 95.1 | 4.2 | 101.5 | 4.9 |

Visualizations

Figure 1. Experimental workflow for plasma sample preparation.

Figure 2. Key components of bioanalytical method validation.

Figure 3. Relationship between PK, measured by this method, and PD.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative determination of **Floverine** in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The validation data confirms that the method meets the criteria for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies.

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